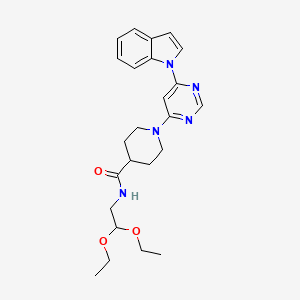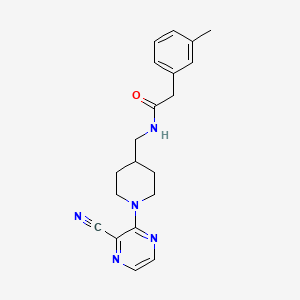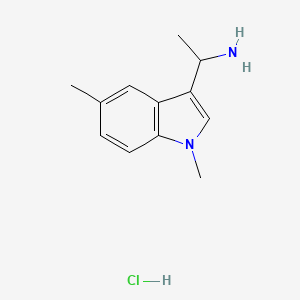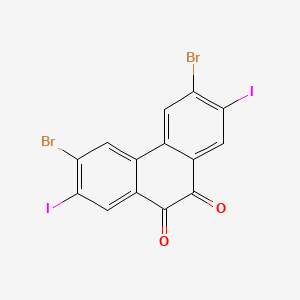![molecular formula C13H11NO6 B2615368 Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate CAS No. 832740-50-8](/img/structure/B2615368.png)
Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of biologically active substances. The structure of this compound includes a furan ring, a nitrophenoxy group, and a carboxylate ester, making it a versatile building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be esterified with methanol in the presence of a catalyst such as a gold nanocluster or a catalytic system of copper carbide and cobalt nitride on porous carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. The choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process sustainability .
化学反应分析
Types of Reactions
Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methyl 5-[(3-aminophenoxy)methyl]furan-2-carboxylate.
Reduction: 5-[(3-nitrophenoxy)methyl]furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring and nitrophenoxy group contribute to the compound’s ability to bind to enzymes and disrupt their function .
相似化合物的比较
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Similar structure but lacks the nitrophenoxy group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorinated phenyl group instead of a nitrophenoxy group.
Uniqueness
Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate is unique due to the presence of the nitrophenoxy group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other nitrofuran derivatives and contributes to its diverse applications in scientific research .
属性
IUPAC Name |
methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-18-13(15)12-6-5-11(20-12)8-19-10-4-2-3-9(7-10)14(16)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOANXGLDXLTCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2615285.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2615287.png)



![4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2615292.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2615293.png)
![N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide](/img/structure/B2615296.png)

![2-{1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2615301.png)
![1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2615304.png)


![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2615307.png)
